

Overcoming PF-4800567 hydrochloride solubility issues

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Compound of Interest

Compound Name: PF-4800567 hydrochloride

Cat. No.: B587125

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Technical Support Center: PF-4800567 Hydrochloride

Welcome to the technical support center for **PF-4800567 hydrochloride**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during experiments with this selective Casein Kinase 1 Epsilon (CK1ε) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **PF-4800567 hydrochloride** and what is its primary mechanism of action?

A1: **PF-4800567 hydrochloride** is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Casein Kinase 1 Epsilon (CK1ε).[1] It exhibits approximately 22-fold greater potency for CK1ε over the closely related isoform, CK1δ.[2] Its primary role in cell signaling is the regulation of circadian rhythms through the phosphorylation of PER proteins, which influences their stability and nuclear translocation.[1][3]

Q2: What are the recommended solvents for dissolving **PF-4800567 hydrochloride**?

A2: **PF-4800567 hydrochloride** is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4][5] It is sparingly soluble in aqueous

buffers.[4] For most in vitro experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.[1][5]

Q3: How should I prepare and store stock solutions of **PF-4800567 hydrochloride**?

A3: To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the compound in fresh, anhydrous DMSO.[1][2] It's crucial to use a fresh or properly stored anhydrous grade of DMSO, as solubility can be compromised by moisture.[1][6] For long-term stability, store the stock solution in small aliquots at -20°C or -80°C.[1] Manufacturer guidelines suggest stability for up to 6 months at -20°C in a suitable solvent.

Q4: I'm observing precipitation when I add my **PF-4800567 hydrochloride** DMSO stock to my aqueous cell culture medium. What can I do?

A4: This is a common issue due to the compound's low aqueous solubility. Please refer to the troubleshooting guide below for detailed steps to address this.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides solutions to common solubility problems encountered when working with **PF-4800567 hydrochloride**.

Issue 1: Precipitation in Aqueous Buffers or Cell Culture Media

- Problem: After adding the DMSO stock solution of **PF-4800567 hydrochloride** to an aqueous buffer or cell culture medium, a precipitate forms.
- Cause: The compound is sparingly soluble in aqueous solutions, and the addition of the DMSO stock can cause it to crash out of solution.[4]
- Solutions:
 - Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to maintain both compound solubility and cell health.[5]

- Pre-warm the Aqueous Solution: Pre-warming your cell culture media or buffer to 37°C before adding the compound can sometimes improve solubility.[\[5\]](#)
- Step-wise Dilution: Instead of adding the concentrated DMSO stock directly, perform serial dilutions in your aqueous medium.
- Use a Co-solvent: For challenging situations, consider first dissolving the compound in DMF and then diluting it with your aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) has been reported to yield a solubility of approximately 0.5 mg/mL.[\[4\]](#)
- Sonication: Gentle sonication can help to dissolve small particles that may have precipitated.[\[7\]](#)

Issue 2: Inconsistent Results in Cellular Assays

- Problem: Variability in experimental outcomes when using **PF-4800567 hydrochloride**.
- Cause: This could be due to incomplete dissolution or precipitation of the compound in the assay medium, leading to an inaccurate final concentration.
- Solutions:
 - Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.
 - Fresh Preparations: Prepare fresh dilutions from your frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of working dilutions.
 - Solubility Testing: If you are using a new batch of the compound or a different aqueous medium, it is advisable to perform a small-scale solubility test to determine the maximum achievable concentration without precipitation.

Quantitative Solubility Data

The following table summarizes the solubility of PF-4800567 in various solvents.

Solvent	Solubility	Notes
DMSO	≥ 100 mM[2]	Can be as high as 120 mg/mL with warming and sonication. [6]
DMF	~25 mg/mL[4]	
Ethanol	~1 mg/mL[4]	
1:1 DMF:PBS (pH 7.2)	~0.5 mg/mL[4]	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.95 mM)[7]	A common formulation for in vivo studies.[7][8]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.95 mM)[7]	An alternative in vivo formulation.[7]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.95 mM)[7]	

Key Experimental Protocols

Below are detailed methodologies for common experiments involving **PF-4800567 hydrochloride**.

In Vitro Kinase Assay

- Objective: To determine the inhibitory activity of **PF-4800567 hydrochloride** against CK1ε.
- Materials:
 - Recombinant human CK1ε
 - A suitable peptide substrate (e.g., α-casein)[9]
 - [γ-³²P]-ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)[9][10]
 - **PF-4800567 hydrochloride**

- Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100) [\[11\]](#)
- Procedure:
 - Prepare a serial dilution of **PF-4800567 hydrochloride** in DMSO.
 - In a reaction well, combine the assay buffer, CK1ε enzyme, and peptide substrate.
 - Add the diluted **PF-4800567 hydrochloride** or DMSO (as a vehicle control).
 - Initiate the kinase reaction by adding ATP.
 - Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[\[11\]](#)
 - Terminate the reaction and quantify kinase activity by measuring phosphate incorporation or ATP consumption.[\[11\]](#)

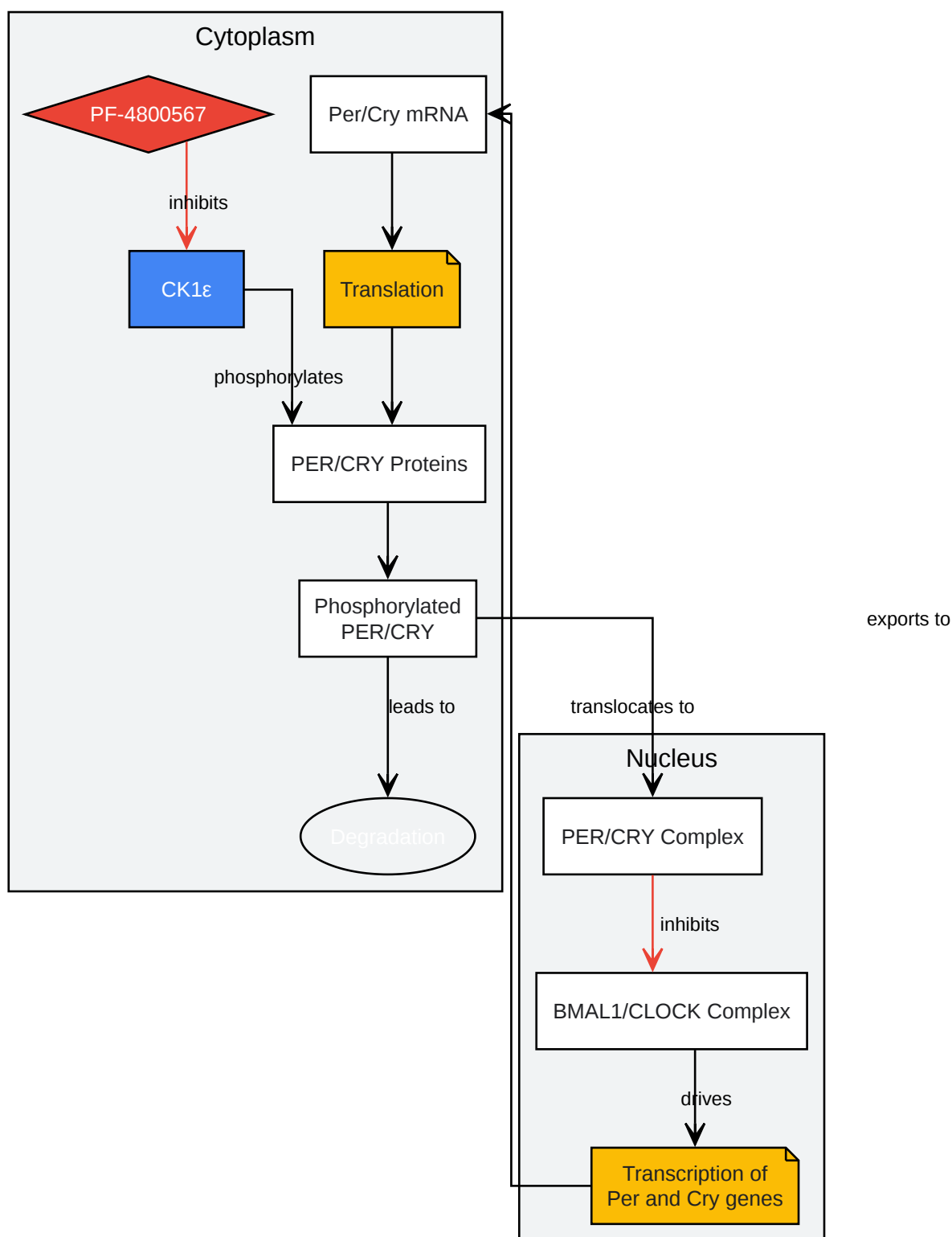
Cellular Circadian Rhythm Assay

- Objective: To measure the effect of **PF-4800567 hydrochloride** on the period of the cellular clock.
- Materials:
 - Cells stably expressing a circadian reporter (e.g., a luciferase gene driven by a clock-controlled promoter like Bmal1).
 - Synchronization agent (e.g., dexamethasone or serum shock).
 - **PF-4800567 hydrochloride**.
 - Recording medium containing luciferin.
- Procedure:
 - Culture the reporter cells to confluency.

- Synchronize the cellular clocks using a brief treatment with a synchronization agent.
- Replace the medium with the recording medium containing various concentrations of **PF-4800567 hydrochloride** or DMSO as a control.
- Record luminescence over several days to measure the circadian period.

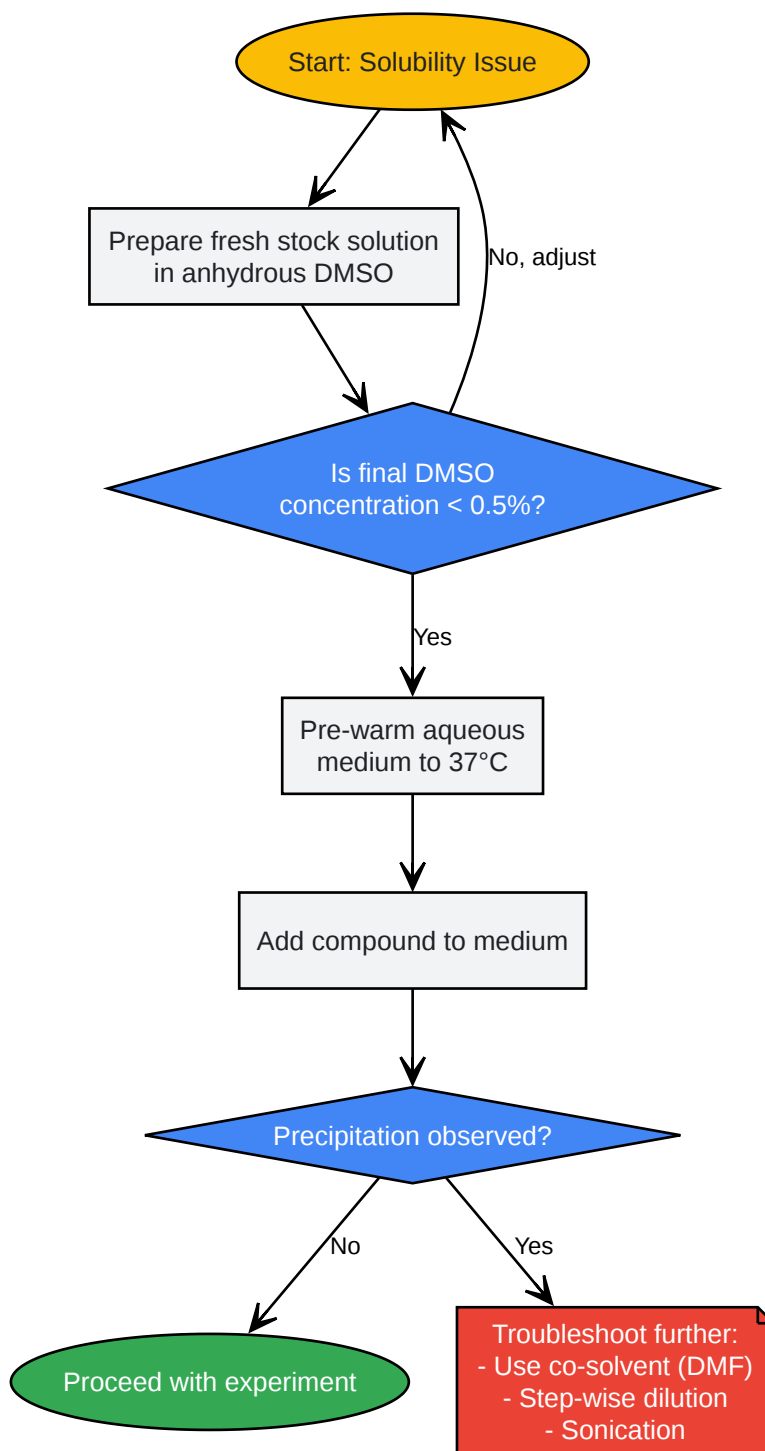
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key pathways and experimental workflows related to **PF-4800567 hydrochloride**.



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Caption: Simplified signaling pathway of the mammalian circadian clock, highlighting the inhibitory role of PF-4800567 on CK1 ϵ .



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Caption: Troubleshooting workflow for addressing **PF-4800567 hydrochloride** solubility issues in aqueous media.

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